molecular formula C13H18OS B8077936 3-(2,4,6-Trimethylphenyl)thiolan-3-ol

3-(2,4,6-Trimethylphenyl)thiolan-3-ol

Cat. No.: B8077936
M. Wt: 222.35 g/mol
InChI Key: CVDDTVNLTPMDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,6-Trimethylphenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolan (tetrahydrothiophene) ring with a hydroxyl group at the 3-position and a 2,4,6-trimethylphenyl substituent. The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography, for which programs like SHELX have historically been employed in small-molecule refinement .

Properties

IUPAC Name

3-(2,4,6-trimethylphenyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-9-6-10(2)12(11(3)7-9)13(14)4-5-15-8-13/h6-7,14H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDDTVNLTPMDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2(CCSC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2(CCSC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(2,4,6-Trimethylphenyl)thiolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

3-(2,4,6-Trimethylphenyl)thiolan-3-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a standard for analytical methods. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound for drug development. Additionally, it has industrial applications in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethylphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: 3-(2-Methylphenyl)thiolan-3-ol

The closest structural analog is 3-(2-Methylphenyl)thiolan-3-ol (CAS: 1517245-86-1), which differs by having a single methyl group on the phenyl ring (vs. three in the target compound). Key comparisons include:

Property 3-(2-Methylphenyl)thiolan-3-ol 3-(2,4,6-Trimethylphenyl)thiolan-3-ol
Molecular Formula C₁₁H₁₄OS C₁₃H₁₈OS
Molecular Weight (g/mol) 194.29 ~222.07*
Steric Hindrance Moderate High
Lipophilicity (LogP) Lower Higher (predicted)

*Calculated based on structural formula.

Enhanced lipophilicity may also impact solubility in polar solvents, a critical factor in pharmaceutical or agrochemical applications .

Heterocyclic Core Variations: Triazole Derivatives

Compounds like 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole (CAS: 149591-20-8) share the 2,4,6-trimethylphenyl group but feature a triazole core instead of thiolan. Key differences:

Property Triazole Derivative Thiolan-3-ol Derivative
Core Structure Aromatic triazole Non-aromatic thiolan
Functional Groups Sulfonyl (-SO₂-) Hydroxyl (-OH)
Stability High (stable at 0–6°C) Likely lower (hydroxyl may promote degradation)

The sulfonyl group in triazoles enhances stability and acidity, whereas the hydroxyl group in thiolan-3-ol may increase susceptibility to oxidation. This distinction is critical in applications requiring long-term storage or thermal resistance .

Reaction Kinetics: Trimethylphenyl-Substituted Ethanolamines

The kinetic data for 2-(N,N-diethylamino)-1-(2,4,6-trimethylphenyl)ethanol reacting with HCl at 100°C (Table III in ) provides indirect insights into substituent effects. The trimethylphenyl group likely slows reaction rates due to steric shielding of the reactive site. By analogy, this compound may exhibit reduced reactivity in acid-catalyzed reactions compared to less-substituted analogs .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Molecular Weight Core Structure Key Functional Group Stability Notes
3-(2-Methylphenyl)thiolan-3-ol 194.29 Thiolan -OH Not reported
This compound ~222.07 Thiolan -OH Predicted lower stability
3-(2,4,6-Trimethylphenylsulfonyl)-1,2,4-triazole 251.30 Triazole -SO₂- Stable at 0–6°C

Table 2: Reaction Kinetic Comparison (Indirect Data)

Compound Reaction Type Observed Rate Trend Reference
2-(N,N-Diethylamino)-1-(2,4,6-trimethylphenyl)ethanol Acid hydrolysis Slower due to steric hindrance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.